Benzofuran-6-ylboronic acid

Overview

Description

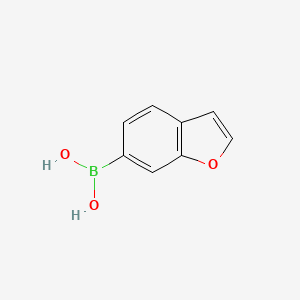

Benzofuran-6-ylboronic acid (C₈H₇BO₃, molecular weight: 161.95 g/mol) is a boronic acid derivative featuring a benzofuran core with the boronic acid (-B(OH)₂) group at the 6-position of the fused heterocyclic ring . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-rich benzofuran system and the boronic acid’s position, which determines steric and electronic interactions during coupling .

Mechanism of Action

Target of Action

Benzofuran compounds have been found to interact with various targets, such as lysozyme

Mode of Action

Benzofuran compounds have been noted for their wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of Benzofuran-6-ylboronic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting they may affect multiple pathways

Result of Action

Benzofuran compounds have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Biological Activity

Benzofuran-6-ylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

1. Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are recognized for their diverse biological properties. They exhibit activities such as:

The benzofuran scaffold is a critical structural unit in many natural products and synthetic drugs, making it a focal point for drug discovery.

2.1 Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. For instance, studies indicate that benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been explored for its potential to enhance the efficacy of existing chemotherapeutics by acting as a boron-containing agent that can selectively target tumor cells while sparing normal cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Chronic Lymphocytic Leukemia (CLL) | 5 | Induces apoptosis via DNA cross-linking |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Non-small cell lung cancer | 0.60 | Inhibits cell proliferation |

2.2 Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives is well-documented. This compound exhibits inhibitory effects against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa. Its mechanism often involves the disruption of bacterial cell wall synthesis through interactions with β-lactamases .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 µM | Inhibits β-lactamase activity |

| Various benzofuran derivatives | Mycobacterium tuberculosis | <0.60 µM | Disrupts cellular metabolism |

3.1 Case Study: Efficacy in CLL Treatment

A study focused on the use of benzofuran derivatives in treating chronic lymphocytic leukemia (CLL) demonstrated that compounds containing the benzofuran structure could induce significant apoptosis in CLL lymphocytes while minimizing effects on normal lymphocytes. This selectivity is attributed to the unique interactions facilitated by the boronic acid functional group .

3.2 Research Findings: Structure-Activity Relationship (SAR)

Research has shown that modifications to the benzofuran structure can significantly impact its biological activity. For example, substituents on the benzofuran ring influence its ability to interact with target proteins involved in cancer and microbial resistance .

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in anticancer and antimicrobial applications. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its potential as a therapeutic agent.

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including benzofuran-6-ylboronic acid, have been shown to exhibit a range of biological activities:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from benzofuran have demonstrated effectiveness against various strains of Mycobacterium, including M. tuberculosis . The synthesis of benzofuran-3-carbohydrazide derivatives showed promising results with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

- Antitumor Activity : Benzofuran compounds have been explored for their anticancer potential. Research has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including ROS generation and selective toxicity towards cancer cells . For example, boronic acid derivatives have been developed as prodrugs that target estrogen receptors, enhancing bioavailability and efficacy in cancer treatment .

- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Boronic Acid Formation : The introduction of the boronic acid functionality can be achieved through various methods, including the reaction of benzofuran derivatives with boron reagents under controlled conditions . This step is crucial for enhancing the compound's reactivity in cross-coupling reactions.

- Diversity-Oriented Synthesis : Researchers have utilized diversity-oriented synthesis techniques to generate libraries of benzofuran derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify potent compounds for further development .

Case Study 1: Antimycobacterial Activity

A study by Telveka et al. synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited MIC values significantly lower than traditional antimycobacterial agents, indicating their potential as new therapeutic options for tuberculosis treatment .

Case Study 2: Antifungal Agents

Research conducted by Ryu et al. focused on synthesizing benzofuran-5-ol derivatives, which showed comparable antifungal activity to established drugs such as 5-fluorocytosine. These findings suggest that modifications to the benzofuran scaffold can lead to effective antifungal agents .

Case Study 3: Cancer Therapeutics

A notable development involved the creation of boronic acid prodrugs targeting estrogen receptors. These compounds demonstrated enhanced selectivity and reduced toxicity towards normal cells while effectively inducing apoptosis in cancer cells . This highlights the importance of functionalizing benzofuran derivatives to improve therapeutic profiles.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzofuran-6-ylboronic acid, and what are the critical steps in its preparation?

this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acid derivatives react with halogenated benzofuran precursors. Key steps include:

- Halogenation : Introduce a halogen (e.g., bromine) at the 6-position of benzofuran using electrophilic substitution.

- Transmetalation : React the halogenated benzofuran with a boronic acid precursor (e.g., bis(pinacolato)diboron) under palladium catalysis.

- Purification : Use column chromatography or recrystallization to isolate the product . Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and reaction temperature (60–100°C) .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the boronic acid proton typically appears as a broad peak at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BO₃, MW 161.95) .

- Infrared (IR) Spectroscopy : Detect B-O and B-C stretching vibrations (~1350 cm⁻¹ and ~1480 cm⁻¹, respectively) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store the compound at –20°C in a sealed, moisture-free container under inert gas (e.g., argon). Boronic acids are prone to hydrolysis; desiccants like silica gel should be included in storage vials .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound to minimize side products?

Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and selectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to assess coupling efficiency. DMF often enhances solubility but may increase protodeboronation .

- Base Selection : Use weak bases (e.g., K₂CO₃) to avoid decomposition of the boronic acid .

- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify intermediate byproducts .

Q. How can contradictory solubility or stability data for this compound in different solvents be resolved?

Contradictions often arise from solvent purity or moisture content. To address this:

- Solvent Pre-treatment : Dry solvents over molecular sieves or distill under inert atmosphere.

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C for 24 hours) in DMSO, THF, and ethanol. Monitor via NMR for hydrolysis (disappearance of B-OH signals) .

- Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility limits and compare with computational predictions (e.g., COSMO-RS models) .

Q. What experimental design principles should guide the use of this compound in multi-step syntheses?

- Modularity : Design synthetic pathways where the boronic acid is introduced late-stage to avoid premature degradation.

- Orthogonal Protection : Protect reactive sites (e.g., boronic acid with pinacol ester) during earlier steps .

- Scale-Up Considerations : Evaluate solvent volumes and catalyst loading for reproducibility. For example, reduce Pd catalyst to 0.5 mol% in large-scale reactions to limit metal contamination .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting catalytic activity data in this compound-mediated reactions?

- Control Experiments : Replicate reactions under identical conditions to confirm reproducibility.

- Cross-Validation : Compare results with structurally similar boronic acids (e.g., 2-fluorophenylboronic acid) to isolate electronic effects .

- Statistical Tools : Apply ANOVA or t-tests to assess significance of catalytic variations (e.g., Pd vs. Ni catalysts) .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches?

- HPLC-MS : Use reverse-phase columns (C18) with a mobile phase of acetonitrile/water (0.1% formic acid) to separate and identify impurities.

- Elemental Analysis : Measure boron content via ICP-MS to confirm stoichiometry .

- NMR Dilution Experiments : Dilute samples in deuterated solvents to enhance signal resolution for minor peaks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Benzofuran Core

The position of the boronic acid group on the benzofuran ring significantly impacts reactivity and stability. Key isomers include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|

| Benzofuran-5-ylboronic acid | 519054-55-8 | C₈H₇BO₃ | 161.95 | 0.91 |

| Benzofuran-6-ylboronic acid | - | C₈H₇BO₃ | 161.95 | 1.00 (Reference) |

| Benzofuran-7-ylboronic acid | 1192755-14-8 | C₈H₇BO₃ | 161.95 | 0.87 |

*Similarity scores (0–1 scale) based on structural and functional group alignment .

- Benzofuran-5-ylboronic acid exhibits the highest similarity (0.91) to the 6-yl derivative due to analogous electronic environments.

- Benzofuran-7-ylboronic acid (similarity: 0.87) has a more sterically hindered environment, which may reduce coupling efficiency with bulky substrates .

Dihydrobenzofuran Derivatives

Saturation of the furan ring alters electronic properties and reactivity:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| (2,3-Dihydrobenzofuran-6-yl)boronic acid | 763120-44-1 | C₈H₉BO₃ | 163.97 | Saturated furan ring |

| 2,3-Dihydrobenzofuran-5-boronic acid | 227305-69-3 | C₈H₉BO₃ | 163.97 | Saturated ring + 5-position |

- The saturated furan ring in dihydro derivatives reduces aromaticity, leading to decreased electron density and slower reaction kinetics in cross-couplings compared to aromatic benzofuran analogs .

Boronic Acids with Substituents on the Benzofuran Core

Substituents such as halogens or alkyl groups modulate reactivity:

| Compound Name | CAS No. | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid | 957035-10-8 | C₁₃H₁₀BBrFO₃ | Bromo/fluoro substituents enhance electrophilicity |

| (6-Methyl-benzofuran-3-yl)acetic acid | 142917-39-3 | C₁₁H₁₀O₃ | Methyl group increases steric bulk |

Preparation Methods

General Synthetic Strategies for Benzofuran Boronic Acids

The synthesis of benzofuran-6-ylboronic acid typically follows a multi-step process involving:

- Formation of the benzofuran core : This is usually achieved via cyclization reactions starting from appropriate hydroxyaryl precursors.

- Introduction of the boronic acid moiety : Commonly performed through palladium-catalyzed borylation (Miyaura borylation) or directed lithiation followed by electrophilic boronation.

- Optimization of reaction conditions : Control of temperature, solvent, and reaction time is critical to maximize yield and minimize side products such as boroxines.

Specific Preparation Routes

Directed Lithiation and Electrophilic Boronation

One of the efficient methods involves lithiation of the benzofuran intermediate at the 6-position, followed by quenching with a boron electrophile such as trimethyl borate. A representative procedure is as follows:

- Starting material : Ethyl benzofuran-3-carboxylate or related benzofuran derivatives.

- Lithiation : Treatment with lithium diisopropylamide (LDA) at low temperature (−78 °C) in anhydrous tetrahydrofuran (THF).

- Boronation : Addition of trimethyl borate to the lithiated intermediate.

- Work-up : Acidic quench and extraction to isolate the boronic acid.

This method has been shown to yield this compound derivatives in excellent yields (up to 98%) with high purity, suitable for further synthetic applications.

Palladium-Catalyzed Miyaura Borylation

Alternatively, palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or similar boron reagents is a widely used approach:

- Starting material : 6-halobenzofuran derivatives (e.g., 6-iodobenzofuran).

- Catalyst system : PdCl2(dppf)·DCM or similar Pd(0) complexes.

- Reaction conditions : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or THF at controlled temperatures (0–6 °C to room temperature).

- Outcome : Efficient conversion to this compound or its protected boronate esters.

This method is advantageous for its broad substrate scope and mild conditions but requires careful control to avoid side reactions.

Optimization of Reaction Parameters

Key parameters influencing the preparation include:

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Temperature | −78 °C for lithiation; 0–6 °C for borylation | Low temperature stabilizes intermediates |

| Solvent | Dry THF or DMF | Ensures solubility and reaction control |

| Reaction time | 15 min to several hours | Monitored by TLC and NMR |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation and moisture ingress |

| Work-up | Acidic quench (e.g., HCl 4 M) | Facilitates boronic acid formation |

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) : ^1H and ^11B NMR confirm the boronic acid functionality and benzofuran structure. The ^11B NMR peak near δ 30 ppm is characteristic for arylboronic acids.

- High-Performance Liquid Chromatography (HPLC) : Used to determine purity, typically achieving >95% purity for research-grade samples.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic distribution.

Stability Considerations

This compound is sensitive to moisture and light:

- Moisture : Boronic acids tend to form boroxines upon exposure to humidity; thus, storage under dry inert atmosphere at 0–6 °C is recommended.

- Light : UV light can degrade the benzofuran core; amber vials and minimal light exposure are advised.

- Long-term : Periodic purity checks by NMR or HPLC are necessary to monitor decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation + Boronation | LDA, trimethyl borate, −78 °C, dry THF | 88–98 | High yield, regioselective | Requires low temperature control |

| Pd-Catalyzed Miyaura Borylation | PdCl2(dppf)·DCM, bis(pinacolato)diboron, 0–6 °C | 70–90 | Mild conditions, broad scope | Sensitive to moisture, catalyst cost |

| Electrophilic Substitution | Direct boronation with boron electrophiles | Moderate | Simpler setup | Less regioselective, side reactions |

Research Findings and Practical Recommendations

- The lithiation-boronation approach provides excellent regioselectivity for the 6-position on the benzofuran ring.

- Pd-catalyzed borylation is versatile but may require careful optimization for heteroaryl substrates to avoid low coupling efficiency.

- Reaction monitoring by TLC and NMR is critical to ensure completion and purity.

- Purification typically involves silica gel chromatography under anhydrous conditions to prevent boroxine formation.

- Storage under inert atmosphere and low temperature is essential to maintain compound integrity.

Properties

IUPAC Name |

1-benzofuran-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSNLAKMCMGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851525-10-5 | |

| Record name | (1-benzofuran-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.